4-(5-Cyano-2-fluorophenyl)-2-formylphenol
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Overview
Description
4-(5-Cyano-2-fluorophenyl)-2-formylphenol is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method starts with the preparation of 5-cyano-2-fluorophenylboronic acid, which can be synthesized from 2-fluorobenzonitrile through a series of reactions including nitration, reduction, and boronation . The next step involves the coupling of 5-cyano-2-fluorophenylboronic acid with 2-formylphenol using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyano-2-fluorophenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in an organic solvent.
Major Products Formed
Oxidation: 4-(5-Cyano-2-fluorophenyl)-2-carboxyphenol.
Reduction: 4-(5-Amino-2-fluorophenyl)-2-formylphenol.
Substitution: 4-(5-Cyano-2-substituted-phenyl)-2-formylphenol.
Scientific Research Applications
4-(5-Cyano-2-fluorophenyl)-2-formylphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and formyl groups can enhance the compound’s binding affinity and specificity for its molecular targets. The fluorine atom can also influence the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine: Similar structure but with a pyridine ring instead of a phenol ring.
4-(5-Cyano-2-fluorophenyl)nicotinic acid: Contains a carboxylic acid group instead of a formyl group.
5-Cyano-2-fluorophenylboronic acid: Lacks the formyl group and has a boronic acid group instead.
Uniqueness
4-(5-Cyano-2-fluorophenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the cyano and formyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-fluoro-3-(3-formyl-4-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-3-1-9(7-16)5-12(13)10-2-4-14(18)11(6-10)8-17/h1-6,8,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPWMSLAVGYLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685142 |
Source
|
Record name | 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-74-1 |
Source
|
Record name | 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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